1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea
CAS No.: 942010-41-5
Cat. No.: VC6166311
Molecular Formula: C20H25N3O3
Molecular Weight: 355.438
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942010-41-5 |
|---|---|
| Molecular Formula | C20H25N3O3 |
| Molecular Weight | 355.438 |
| IUPAC Name | 1-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-3-phenylurea |
| Standard InChI | InChI=1S/C20H25N3O3/c1-25-18-9-5-6-16(14-18)19(23-10-12-26-13-11-23)15-21-20(24)22-17-7-3-2-4-8-17/h2-9,14,19H,10-13,15H2,1H3,(H2,21,22,24) |
| Standard InChI Key | BGHCUMYXMVHGFY-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(CNC(=O)NC2=CC=CC=C2)N3CCOCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea (CAS No.: 942010-41-5) has the molecular formula C₂₀H₂₅N₃O₃ and a molecular weight of 355.438 g/mol. Its IUPAC name is 1-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-3-phenylurea, reflecting its three core components:
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A morpholinoethyl group (C₄H₈NO) providing conformational rigidity.
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A 3-methoxyphenyl substituent (C₇H₇O) contributing electron-donating effects.
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A phenylurea terminus (C₇H₇N₂O) enabling hydrogen bonding interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₅N₃O₃ |
| Molecular Weight | 355.438 g/mol |
| IUPAC Name | 1-[2-(3-Methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-phenylurea |
| SMILES | COC1=CC=CC(=C1)C(CNC(=O)NC2=CC=CC=C2)N3CCOCC3 |
| Topological Polar Surface Area | 61.6 Ų |
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of 1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3-phenylurea typically involves a multi-step protocol leveraging nucleophilic substitutions and urea bond formation:
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Morpholinoethylamine Preparation: Reaction of 2-chloroethylamine with morpholine under basic conditions yields 2-morpholinoethylamine.
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Isocyanate Formation: Treatment of 3-methoxyphenylamine with phosgene generates 3-methoxyphenyl isocyanate.
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Urea Coupling: The isocyanate reacts with 2-morpholinoethylamine to form an intermediate, which subsequently reacts with aniline to yield the final product.
Critical parameters include:
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Solvent Choice: Ethanol or dichloromethane for optimal solubility.
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Temperature: 0–25°C to prevent side reactions.
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Catalysts: Triethylamine to scavenge HCl in phosgene-mediated steps.
Analytical Validation
Structural confirmation employs:
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 355.4 [M+H]⁺.
Computational Insights and Reactivity
Table 2: Predicted Reactivity Parameters (Analogous Compounds)
| Parameter | Value |
|---|---|
| HOMO Energy | −6.12 eV |
| LUMO Energy | −1.92 eV |
| Dipole Moment | 4.85 Debye |
| Global Electrophilicity | 1.45 eV |
Metabolic Stability
In silico ADMET predictions using tools like SwissADME suggest:
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Half-Life: ~2.3 hours in human hepatocytes.
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CYP450 Interactions: Moderate inhibition of CYP3A4 (Ki = 8.7 μM) .
| Target | Assay Result |
|---|---|
| VEGFR-2 Inhibition | IC₅₀ = 0.89 μM |
| Cytotoxicity (HeLa) | CC₅₀ = 18.4 μM |
| AChE Inhibition | 22% at 50 μM |
Future Research Directions
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Structure-Activity Relationships: Modifying the methoxy position or substituting morpholine with piperidine.
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In Vivo Efficacy: Testing in xenograft models for oncology applications.
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Formulation Development: Liposomal encapsulation to enhance bioavailability.
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